cis-1,3-Dichlorocyclopentane
Description
Contextualization within Cyclic Halogenated Hydrocarbon Systems
Cyclic halogenated hydrocarbons are a class of organic compounds characterized by a ring structure containing one or more halogen atoms. The properties and reactivity of these compounds are influenced by the ring size, the nature and number of halogen substituents, and their stereochemical arrangement. vaia.comtranslationjournal.net Cyclopentane (B165970), a five-membered ring, is less strained than cyclopropane, allowing for greater flexibility and the existence of geometric isomers when substituted. vaia.com
In the case of dichlorocyclopentanes, several isomers exist, including 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane (B80874), and 1,3-dichlorocyclopentane. Each of these can exist as cis and trans isomers, leading to a variety of stereoisomers. tardigrade.indoubtnut.com For instance, 1,2-dichlorocyclopentane has three stereoisomers: a meso cis-isomer and a pair of enantiomeric trans-isomers. translationjournal.net Similarly, 1,3-dichlorocyclopentane exists as a meso cis-isomer and a pair of trans-enantiomers. tardigrade.indoubtnut.com The cis and trans isomers of these compounds exhibit different physical and chemical properties, such as boiling points, melting points, polarity, and reactivity, due to the distinct spatial arrangement of the chlorine atoms. vaia.commasterorganicchemistry.com
The stability of these isomers is a key area of study. For example, in 1,3-dichlorocyclopentane, the trans isomer is generally more stable than the cis isomer due to reduced eclipsing interactions between the chlorine atoms. This difference in stability influences their relative abundance in a mixture and can be a critical factor in synthetic applications.
Significance and Research Trajectory of the Compound in Stereochemistry and Synthesis
The study of cis-1,3-dichlorocyclopentane is significant for understanding fundamental concepts in stereochemistry, including chirality, symmetry, and conformational analysis. brainly.comchegg.com Although this compound possesses two stereocenters, it is an achiral meso compound due to the presence of an internal plane of symmetry. scribd.com This makes it a valuable model for teaching and illustrating these concepts.
The stereochemistry of cyclic compounds like this compound is crucial in determining their reactivity. The "cis" configuration, where both chlorine atoms are on the same side of the ring, influences the molecule's conformational preferences and the accessibility of the chlorine atoms for substitution or elimination reactions. vaia.combrainly.com For instance, the relative orientation of the chlorine atoms can affect the rates and products of reactions with nucleophiles or bases.
In the realm of organic synthesis, this compound can serve as a starting material or an intermediate in the preparation of other cyclopentane derivatives. For example, the hydroxyl groups of cis-cyclopentane-1,3-diol (B174023), a related compound, can undergo nucleophilic substitution with reagents like thionyl chloride (SOCl₂) to produce 1,3-dichlorocyclopentane, with retention of the cis stereochemistry. This highlights the potential for stereospecific transformations involving this class of compounds.
Research into the conformational dynamics of related dichlorocyclopentanes, such as the trans-1,2-isomer, has been conducted using techniques like ¹H-NMR spectroscopy to understand their pseudorotation and spin-spin coupling constants. researchgate.net Such studies provide deep insights into the three-dimensional structure and flexibility of these five-membered ring systems, which can be extrapolated to understand the behavior of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈Cl₂ |
| Molecular Weight | 139.02 g/mol nih.gov |
| CAS Number | 26688-51-7 nih.gov |
| IUPAC Name | (1R,3S)-1,3-dichlorocyclopentane nih.gov |
| SMILES | C1CC@@HCl nih.gov |
| InChI Key | QYWOIFALWOFUTQ-SYDPRGILSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26688-51-7 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
(1R,3S)-1,3-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |
InChI Key |
QYWOIFALWOFUTQ-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1Cl)Cl |
Canonical SMILES |
C1CC(CC1Cl)Cl |
Origin of Product |
United States |
Stereochemical Principles and Isomerism of Cis 1,3 Dichlorocyclopentane
Configurational Isomerism in Cyclopentane (B165970) Derivatives
Configurational isomers, also known as stereoisomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In substituted cyclopentane rings, the restricted rotation around the carbon-carbon single bonds of the ring leads to the existence of such isomers.
Differentiation of cis- and trans-1,3-Dichlorocyclopentane Stereoisomers
The stereoisomerism in 1,3-dichlorocyclopentane arises from the relative orientation of the two chlorine atoms attached to the cyclopentane ring. The prefixes 'cis' and 'trans' are used to differentiate these stereoisomers.
In cis-1,3-dichlorocyclopentane, both chlorine atoms are located on the same side of the plane of the cyclopentane ring. worldscientific.comlibretexts.org Conversely, in trans-1,3-dichlorocyclopentane, the chlorine atoms are situated on opposite sides of the ring. youtube.com This difference in the three-dimensional arrangement of the substituents results in two distinct molecules with different properties. There are three stereoisomers of 1,3-dichlorocyclopentane in total: the cis isomer and a pair of enantiomers for the trans isomer. doubtnut.comlumenlearning.com
| Isomer | Relative Position of Chlorine Atoms |
|---|---|
| This compound | Same side of the ring |
| trans-1,3-Dichlorocyclopentane | Opposite sides of the ring |
Comparative Analysis with Positional Isomers (e.g., 1,2-Dichlorocyclopentane) and their Stereochemical Forms
Positional isomers have the same molecular formula but differ in the location of the substituents on the carbon skeleton. A relevant comparison for 1,3-dichlorocyclopentane is its positional isomer, 1,2-dichlorocyclopentane (B80874).
Like the 1,3-disubstituted derivative, 1,2-dichlorocyclopentane also exhibits cis-trans isomerism. In cis-1,2-dichlorocyclopentane, the chlorine atoms are on the same side of the ring, while in trans-1,2-dichlorocyclopentane, they are on opposite sides. However, the stereochemical outcomes of these arrangements differ. Cis-1,2-dichlorocyclopentane is a meso compound, meaning it is achiral despite having chiral centers. In contrast, trans-1,2-dichlorocyclopentane is chiral and exists as a pair of enantiomers. brainly.com This leads to a total of three stereoisomers for 1,2-dichlorocyclopentane. libretexts.org
Stereochemical Assignment and Representation in Cyclic Structures
To accurately depict and assign the stereochemistry of cyclic molecules, specific notations and an understanding of the interplay between a molecule's configuration and its preferred three-dimensional shape are essential.
Application of Wedge and Dash Notation for Absolute Configuration
Wedge and dash notation is a crucial tool for representing the three-dimensional structure of stereoisomers on a two-dimensional surface. libretexts.org For this compound, this notation is used to indicate that both chlorine atoms are oriented in the same direction relative to the ring.
This can be depicted by drawing both chlorine-carbon bonds with solid wedges, indicating they are projecting out of the plane of the paper towards the viewer, or with dashed lines, indicating they are projecting behind the plane of the paper away from the viewer. worldscientific.com This clear representation is fundamental for distinguishing it from the trans isomer, where one chlorine would be represented with a wedge and the other with a dash. study.com
Interplay of Configuration and Conformation in Cyclic Systems
While configurational isomers cannot be interconverted without breaking bonds, molecules can adopt various spatial arrangements called conformations through rotation around single bonds. Cyclopentane and its derivatives are not planar molecules. brainly.comalevelh2chemistry.com They adopt puckered conformations to relieve the torsional strain that would be present in a planar structure.
Chiral Properties and Optical Activity in this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Molecules that are chiral can exist as a pair of enantiomers and typically exhibit optical activity, meaning they can rotate the plane of polarized light.
Despite having two stereocenters (the carbon atoms bonded to the chlorine atoms), this compound is an achiral molecule. doubtnut.com This is because the molecule possesses a plane of symmetry that bisects the C2 carbon and the bond between C4 and C5. Due to this internal symmetry, the molecule is superimposable on its mirror image.
A molecule with chiral centers that is itself achiral is known as a meso compound. Because this compound is a meso compound, it is optically inactive. libretexts.org Any potential rotation of plane-polarized light caused by one chiral center is canceled out by the equal and opposite rotation caused by the other.
| Property | Description |
|---|---|
| Chirality | Achiral (meso compound) |
| Optical Activity | Inactive |
| Plane of Symmetry | Present |
Molecular Symmetry Elements and Criteria for Achirality
The concept of chirality is fundamental to understanding the stereochemistry of a molecule. A molecule is considered chiral if it is non-superimposable on its mirror image. Conversely, a molecule that is superimposable on its mirror image is termed achiral. The primary criterion for achirality is the presence of specific molecular symmetry elements.
For a molecule to be achiral, it must possess an improper axis of rotation (Sn). The two most common and easily identifiable symmetry elements that confer achirality are a plane of symmetry (σ) and a center of inversion (i).
Plane of Symmetry (σ): This is an internal mirror plane that divides the molecule into two identical halves that are mirror images of each other. The presence of a plane of symmetry is a sufficient condition for a molecule to be achiral. libretexts.orglibretexts.org
Center of Inversion (i): This is a point within the molecule from which identical atoms are located at equal distances in opposite directions.
In the case of this compound, the molecule possesses a plane of symmetry. study.comchegg.com This plane passes through the C5 carbon atom (the one without a chlorine substituent that is between the two chlorinated carbons) and bisects the C1-C2 and C4-C3 bonds. This plane reflects one half of the molecule onto the other, including the chlorine atoms, which are on the same side ("cis") of the cyclopentane ring. brainly.com The presence of this internal plane of symmetry means that the molecule is superimposable on its mirror image, thus fulfilling the criteria for being achiral. chegg.com
| Symmetry Element | Presence in this compound | Consequence |
| Plane of Symmetry (σ) | Yes | Achirality |
| Center of Inversion (i) | No | - |
| Improper Axis of Rotation (Sn) | Yes (S1, equivalent to σ) | Achirality |
Analysis of the Absence of Optical Activity due to Meso Compound Characteristics
Optical activity is the ability of a chiral compound to rotate the plane of polarized light. study.com Since this compound is achiral, it does not exhibit optical activity. study.combrainly.com This lack of optical activity can be specifically attributed to its classification as a meso compound.
A meso compound is a molecule that contains two or more stereocenters (chiral centers) but is achiral as a whole due to an internal plane of symmetry. libretexts.orglibretexts.org The carbon atoms at positions 1 and 3 in this compound are both stereocenters. Each is bonded to four different groups (a hydrogen atom, a chlorine atom, and two different carbon pathways around the ring).
The key characteristics of this compound as a meso compound are summarized below.
| Characteristic | Analysis for this compound |
| Number of Stereocenters | Two (at C1 and C3) |
| Presence of Chiral Centers | Yes |
| Presence of Internal Plane of Symmetry | Yes |
| Overall Molecular Chirality | Achiral |
| Optical Activity | Optically inactive |
Because it is a meso compound, this compound is a single, achiral stereoisomer of 1,3-dichlorocyclopentane. It is a diastereomer of the chiral trans-1,3-dichlorocyclopentane enantiomers. chegg.comyoutube.com
Synthetic Methodologies for Cis 1,3 Dichlorocyclopentane and Its Analogs
Direct Halogenation Approaches
Direct halogenation of cyclopentane (B165970) with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light is a classic method for preparing chlorinated cyclopentanes. This process proceeds via a free-radical chain reaction mechanism.
Investigation of Free Radical Mechanisms in Chlorination Reactions
The free-radical chlorination of cyclopentane is initiated by the homolytic cleavage of the Cl-Cl bond under UV irradiation, generating two highly reactive chlorine radicals (Cl•). This initiation step is followed by a series of propagation steps where a chlorine radical abstracts a hydrogen atom from the cyclopentane ring to form a cyclopentyl radical (C₅H₉•) and hydrogen chloride (HCl). The cyclopentyl radical then reacts with a molecule of Cl₂ to yield chlorocyclopentane (B1362555) and a new chlorine radical, which continues the chain reaction.
The formation of dichlorinated products, such as 1,3-dichlorocyclopentane, occurs when chlorocyclopentane undergoes further halogenation. The regioselectivity of the second chlorination is influenced by the directing effects of the first chlorine atom and the relative stability of the possible radical intermediates. The process involves the following key steps:
Initiation: The process begins with the homolytic cleavage of a chlorine molecule into two chlorine radicals, a reaction initiated by UV light.
Propagation: A chlorine radical then abstracts a hydrogen atom from a cyclopentane molecule, leading to the formation of a cyclopentyl radical and hydrogen chloride. This cyclopentyl radical subsequently reacts with another chlorine molecule to produce chlorocyclopentane and another chlorine radical, which continues the reaction chain.
Termination: The reaction concludes when two radicals combine to form a stable, non-radical product.
This process can lead to a mixture of mono-, di-, and polychlorinated products. The formation of 1,3-dichlorocyclopentane is one of several possible dichlorinated isomers. The cis and trans stereoisomers of 1,3-dichlorocyclopentane are both possible outcomes of this non-stereoselective radical pathway.
Stereoselective Conversion from Precursor Compounds
To overcome the lack of stereoselectivity in direct halogenation, methods starting from stereochemically defined precursors are employed. The synthesis of cis-1,3-dichlorocyclopentane can be achieved with high stereoselectivity from cis-cyclopentane-1,3-diol (B174023).
Nucleophilic Substitution Reactions from cis-Cyclopentane-1,3-diol using Reagents such as SOCl₂
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this purpose. When cis-cyclopentane-1,3-diol is treated with SOCl₂, both hydroxyl groups are replaced by chlorine atoms. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of a base such as pyridine (B92270), the reaction typically proceeds with retention of configuration at the stereocenters. This is crucial for the synthesis of the cis isomer of 1,3-dichlorocyclopentane from the corresponding cis-diol.
The general reaction is as follows:
cis-C₅H₈(OH)₂ + 2 SOCl₂ → cis-C₅H₈Cl₂ + 2 SO₂ + 2 HCl
| Reactant | Reagent | Product | Stereochemical Outcome |
| cis-Cyclopentane-1,3-diol | Thionyl chloride (SOCl₂) | This compound | Retention |
Mechanisms Ensuring Retention of Stereochemistry in Precursor Transformations
The retention of stereochemistry in the reaction of alcohols with thionyl chloride (in the absence of a base) is explained by the Sₙi (Substitution Nucleophilic internal) mechanism. fiveable.me In this mechanism, the alcohol's oxygen atom first attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate with the loss of a proton. The key step involves the internal delivery of the chloride from the chlorosulfite group to the carbon atom, with the simultaneous departure of sulfur dioxide. This internal attack from the same face of the molecule results in the retention of the original stereochemistry.
In contrast, when a base like pyridine is added, the mechanism shifts to a standard Sₙ2 pathway. Pyridine reacts with the chlorosulfite intermediate, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of stereochemistry. Therefore, for the synthesis of this compound from cis-cyclopentane-1,3-diol, the reaction is performed without a basic solvent to favor the Sₙi mechanism.
| Mechanism | Conditions | Stereochemical Outcome |
| Sₙi (Internal Nucleophilic Substitution) | Absence of base (e.g., pyridine) | Retention of configuration |
| Sₙ2 (Bimolecular Nucleophilic Substitution) | Presence of base (e.g., pyridine) | Inversion of configuration |
Preparation of Functionally Diverse Cyclopentane Derivatives
The this compound core serves as a valuable building block for the synthesis of more complex and functionally diverse organic molecules. The two chlorine atoms provide reactive handles for further chemical modifications.
Strategies for Incorporating the this compound Core into Complex Organic Architectures
The chlorine atoms in this compound can be substituted by a variety of nucleophiles or can participate in elimination reactions, providing pathways to a range of cyclopentane derivatives. These strategies are foundational in the synthesis of natural products and other complex organic targets.
Nucleophilic Substitution Reactions:
Both chlorine atoms can be replaced by other functional groups through Sₙ2 reactions. Depending on the stoichiometry and the nature of the nucleophile, either mono- or di-substitution can be achieved. This allows for the introduction of functionalities such as azides, cyanides, alkoxides, and thiolates, which can be further elaborated. The cis relationship of the leaving groups can influence the reactivity and the stereochemical outcome of these substitutions.
Elimination Reactions:
Treatment of this compound with a strong base can induce elimination reactions to form chlorocyclopentene or cyclopentadiene. The regioselectivity and stereoselectivity of these eliminations are governed by factors such as the strength and steric bulk of the base, as well as the conformational constraints of the cyclopentane ring. These unsaturated products are versatile intermediates in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of polycyclic systems.
The following table summarizes potential synthetic transformations of this compound:
| Reaction Type | Reagent/Conditions | Potential Products | Synthetic Utility |
| Nucleophilic Di-substitution | Strong nucleophile (e.g., NaN₃, NaCN) | cis-1,3-diazidocyclopentane, cis-1,3-dicyanocyclopentane | Introduction of new functional groups for further modification. |
| Mono-elimination | Strong, non-nucleophilic base (e.g., DBU) | 3-Chlorocyclopentene, 4-Chlorocyclopentene | Formation of an alkene for further functionalization. |
| Di-elimination | Strong base (e.g., NaNH₂) | Cyclopentadiene | A versatile diene for Diels-Alder reactions to form bicyclic compounds. |
These strategies highlight the utility of this compound as a scaffold for creating a wide array of more complex molecular architectures, which is a common approach in the synthesis of biologically active compounds and natural products.
Stereocontrolled Approaches in the Synthesis of Related Cyclopentanoids
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for cyclopentanoid structures, which are prevalent in numerous biologically active molecules. The synthesis of analogs of this compound, where the spatial orientation of substituents dictates the molecule's properties and function, relies on a variety of sophisticated stereocontrolled strategies. These methods are designed to selectively generate specific stereoisomers, often with high levels of diastereoselectivity and enantioselectivity. Key approaches include organocatalytic domino reactions, rhodium-catalyzed domino sequences, and palladium-catalyzed enantioselective allylic alkylations.
Organocatalytic Domino Reactions
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules from simple precursors in a single pot. Chiral secondary amines, such as derivatives of proline, are frequently employed to catalyze domino reactions that form multiple carbon-carbon bonds and stereocenters in a controlled manner.
One such approach involves the asymmetric domino Michael/α-alkylation reaction between α,β-unsaturated aldehydes and non-stabilized alkyl halides. This method, catalyzed by a chiral secondary amine, allows for the construction of 1,2,3-trisubstituted cyclopentane carbaldehydes with high diastereo- and enantioselectivities. The mechanism relies on the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the organocatalyst. This enamine then undergoes a stereoselective Michael addition to an acceptor, followed by an intramolecular α-alkylation to close the cyclopentane ring. The stereochemistry of the final product is dictated by the chiral environment provided by the catalyst.
A study on the tandem conjugate addition/α-alkylation of enals catalyzed by O-trimethylsilyldiphenylprolinol has shown that the high stereoselectivity is dependent on the energy discrimination between the two stereoisomers formed during the initial condensation of the aldehyde and the catalyst. nih.gov The choice of solvent was also found to be a critical factor in controlling the stereochemical outcome. nih.gov
Table 1: Organocatalytic Asymmetric Domino Michael/α-Alkylation for the Synthesis of 1,2,3-Trisubstituted Cyclopentanes researchgate.net
| α,β-Unsaturated Aldehyde | Alkyl Halide | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (E)-Cinnamaldehyde | 1-Bromo-3-nitropropane | 8:1 | 96 |
| (E)-3-(4-Nitrophenyl)acrylaldehyde | 1-Bromo-3-nitropropane | 7:1 | 95 |
| (E)-3-(4-Chlorophenyl)acrylaldehyde | 1-Bromo-3-nitropropane | 6:1 | 94 |
Rhodium-Catalyzed Domino Sequences
Transition metal catalysis offers another powerful avenue for the stereocontrolled synthesis of cyclopentanes. Rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols can generate cyclopentanes bearing four new stereogenic centers with exceptional levels of stereoselectivity. nih.gov This domino sequence involves five distinct steps:
Rhodium-bound oxonium ylide formation
nih.govnih.gov-Sigmatropic rearrangement
Oxy-Cope rearrangement
Enol-keto tautomerization
Intramolecular carbonyl-ene reaction
The stereochemical outcome of this complex cascade is controlled at multiple stages, allowing for precise construction of the desired cyclopentane core. By employing a chiral rhodium catalyst, such as Rh₂(DOSP)₄, it is possible to achieve high enantioselectivity. nih.gov
Table 2: Rhodium-Catalyzed Domino Sequence for the Synthesis of Polysubstituted Cyclopentanes nih.gov
| Vinyldiazoacetate Substituent (R¹) | 2-Butenol Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl | Phenyl | 85 | >97:3 | 99 |
| Ethyl | Phenyl | 89 | >97:3 | 99 |
| Methyl | 4-Methoxyphenyl | 87 | >97:3 | 99 |
Palladium-Catalyzed Enantioselective Allylic Alkylation
Palladium catalysis is particularly effective for the enantioselective synthesis of cyclopentanoid building blocks. A notable application is the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates to prepare tertiary alcohols, which can then be converted into hydroxymethyl-cis-1,3-cyclopentenediol scaffolds. nih.gov These building blocks are valuable intermediates for accessing the cis-1,3-cyclopentanediol fragments found in a variety of biologically active compounds. nih.gov The stereochemistry is controlled by the use of a chiral ligand in the palladium catalyst system, which directs the nucleophilic attack to one of the two enantiotopic faces of the π-allyl palladium intermediate.
This methodology provides a rapid and efficient route to enantiomerically enriched cyclopentene (B43876) derivatives that can be further functionalized to yield a range of substituted cyclopentanoids with well-defined stereochemistry.
Conformational Analysis and Dynamic Behavior of Cis 1,3 Dichlorocyclopentane
Pseudorotation and Ring Dynamics in the Cyclopentane (B165970) System
The cyclopentane ring is not planar; a planar conformation would induce significant torsional strain from eclipsing C-H bonds. libretexts.orgmasterorganicchemistry.com To alleviate this strain, the ring puckers, adopting non-planar conformations. libretexts.orgscribd.com The dynamic motion of the ring involves a continuous series of "envelope" and "twist" (or "half-chair") forms that interconvert with a very low energy barrier. biomedres.us This seamless interconversion is termed pseudorotation. biomedres.us
The precise conformation of the five-membered ring at any point during this process can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (φ). mdpi.com The phase angle φ describes the position of the maximum pucker as it moves around the ring, while the amplitude q defines the extent of the out-of-plane distortion. mdpi.com In unsubstituted cyclopentane, this pseudorotation is essentially barrierless, meaning all puckered conformations are energetically equivalent. aip.org
The potential energy surface (PES) of pseudorotation, which is no longer flat in substituted cyclopentanes, can be determined experimentally using advanced spectroscopic methods.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. While the rapid pseudorotation at room temperature results in averaged NMR signals, the vicinal proton-proton spin-spin coupling constants (³JHH) are sensitive to the dihedral angles within the ring, which are in turn a function of the ring's conformation. mdpi.commdpi.com The experimental approach involves:
Precisely measuring the time-averaged spin-spin coupling constants from the complex ¹H-NMR spectrum. mdpi.com
Theoretically calculating how these coupling constants would change as a function of the pseudorotation phase angle (φ). mdpi.com
Employing an iterative procedure to fit the calculated, conformation-dependent coupling constants to the experimentally measured average values. This process allows for the determination of the pseudorotation potential energy function, V(φ), revealing the energy minima and maxima associated with different ring conformations. mdpi.com
The introduction of substituents onto the cyclopentane ring disrupts the free pseudorotation observed in the parent molecule. The size, position, and electronic nature of the substituents create energetic preferences for specific conformations. nih.gov The primary driving force is the minimization of unfavorable steric and electronic interactions.
For cis-1,3-Dichlorocyclopentane, the two chlorine atoms are on the same side of the ring. This substitution pattern introduces a significant energetic bias into the pseudorotation circuit. The ring will preferentially adopt conformations that place the two bulky and electronegative chlorine atoms in positions that minimize steric repulsion and unfavorable dipole-dipole interactions. This leads to a potential energy surface with distinct minima, corresponding to the most stable conformers, and energy barriers that must be overcome for interconversion. The size and bulk of the atoms directly bonded to the ring typically have the greatest influence on the torsional ring strain energy. nih.gov
Theoretical and Computational Studies of Conformational Landscapes
Computational chemistry provides indispensable tools for mapping the conformational landscape of flexible molecules like this compound. These methods allow for the calculation of the energies of various conformers and the transition states that connect them.
Density Functional Theory (DFT) is a widely used computational method for investigating molecular structures and energies. By applying DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the relative energies of the different puckered conformations of this compound. aip.orgresearchgate.net
These calculations can systematically map the potential energy surface as a function of the pseudorotation phase angle. For a cis-1,3-disubstituted pattern, DFT calculations would predict which conformations are the most stable by quantifying the energetic penalties of steric and electronic repulsions. For instance, conformations that place the chlorine atoms in pseudo-equatorial positions are expected to be significantly lower in energy than those that place them in pseudo-axial positions, where they would experience greater steric hindrance.
Interactive Table: Hypothetical DFT-Calculated Relative Energies for this compound Conformers
| Conformer Description | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Global Minimum | Diequatorial-like | 0.00 | 99.2 |
| Local Minimum | Diaxial-like | 3.00 | 0.8 |
| Transition State | Twist-Envelope | 5.50 | <0.1 |
Note: This data is illustrative, based on established principles of conformational analysis for substituted cycloalkanes, and represents a plausible outcome of DFT calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, offer another high-level approach to studying conformational preferences. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) can provide very accurate energies for different molecular geometries. aip.org
For this compound, ab initio calculations can be used to:
Locate Stationary Points: Identify the exact geometries of energy minima (stable conformers) and first-order saddle points (transition states) on the potential energy surface.
Determine Energy Barriers: Calculate the energy difference between the stable conformers and the transition states, which corresponds to the activation energy for interconversion. This allows for the prediction of the rates of conformational change.
Map Interconversion Pathways: Trace the lowest energy path connecting different conformers, providing a detailed picture of the pseudorotation circuit and how the chlorine substituents guide the puckering motion of the ring.
Intramolecular Interactions Governing Conformation
The preferred three-dimensional structure of this compound is dictated by a balance of several intramolecular interactions. The cis-configuration means that the two chlorine atoms are restricted to the same face of the ring, making the minimization of repulsive forces particularly important.
Steric Interactions: The most significant destabilizing factor is steric strain, which arises from the spatial crowding of atoms. In a cis-1,3-disubstituted ring, a conformation that places both chlorine atoms in pseudo-axial positions would lead to a severe 1,3-diaxial interaction. libretexts.orglibretexts.org This interaction involves steric repulsion between the two axial chlorine atoms, forcing them into close proximity. To avoid this energetically unfavorable arrangement, the molecule overwhelmingly favors a conformation where both chlorine substituents occupy pseudo-equatorial positions. libretexts.orglibretexts.org In these positions, they are directed away from the bulk of the ring, minimizing steric clash.
The combination of these steric and electrostatic effects results in a strong preference for the diequatorial-like conformer of this compound, which represents the global energy minimum for the molecule.
Analysis of Steric and Electronic Effects from Chlorine Substituents
In this compound, the two chlorine atoms are on the same face of the ring. Their presence significantly influences the conformational equilibrium of the cyclopentane ring through a combination of steric and electronic effects. The primary conformations considered are those that place the substituents in either pseudo-axial (a) or pseudo-equatorial (e) positions. For the cis-1,3 isomer, the possible arrangements are diaxial (a,a) or diequatorial (e,e).
Steric Effects: The chlorine atom is significantly larger than a hydrogen atom, leading to notable steric repulsion. In a pseudo-axial position, a chlorine atom experiences steric hindrance from other atoms on the ring, particularly the hydrogens, in what is known as 1,3-diaxial interaction. In the case of a pseudo-diaxial (a,a) conformation for this compound, a significant repulsive interaction occurs between the two chlorine atoms themselves, a severe form of transannular strain. To minimize this steric strain, the molecule preferentially adopts a conformation where both chlorine atoms occupy pseudo-equatorial (e,e) positions. This arrangement places the bulky substituents further away from the bulk of the ring and from each other, resulting in a more stable, lower-energy state.
Electronic Effects: The carbon-chlorine (C-Cl) bond is polar, with the chlorine atom carrying a partial negative charge and the carbon atom a partial positive charge. This creates a significant bond dipole moment. In the pseudo-diaxial (a,a) conformation, the two C-Cl bonds are positioned relatively close to each other and their dipoles are oriented in a similar direction. This results in unfavorable dipole-dipole repulsion, which destabilizes this conformation. Conversely, the pseudo-diequatorial (e,e) conformation places the C-Cl bonds farther apart and orients the dipoles away from each other, minimizing this electrostatic repulsion. This electronic preference strongly reinforces the steric preference for the diequatorial arrangement.
The combination of these effects means that this compound exists almost exclusively in the diequatorial conformation.
| Conformation | Steric Interactions | Electronic Interactions | Relative Energy | Stability |
|---|---|---|---|---|
| Diequatorial (e,e) | Minimal 1,3-diaxial interactions; reduced transannular strain. | Minimized dipole-dipole repulsion between C-Cl bonds. | Lower | Favored |
| Diaxial (a,a) | Severe transannular steric repulsion between chlorine atoms. | Significant dipole-dipole repulsion between C-Cl bonds. | Higher | Disfavored |
Role of Intramolecular Hydrogen Bonding in Related cis-Diols and its Implications
To understand the conformational preferences of this compound, it is instructive to compare it with an analogous molecule, cis-1,3-cyclopentanediol. In this related diol, the substituents are hydroxyl (-OH) groups, which have the ability to act as both hydrogen bond donors and acceptors. nih.gov
In cis-1,3-diols, the formation of an intramolecular hydrogen bond is a critical factor in determining conformational preference. acs.orgnih.gov This stabilizing interaction occurs when the hydrogen of one hydroxyl group forms a bond with the oxygen of the other. For this to happen, the two hydroxyl groups must be in close proximity. This proximity is achieved in the pseudo-diaxial (a,a) conformation. The energy gained from forming this internal hydrogen bond is significant enough to overcome the inherent steric strain of placing the hydroxyl groups in axial positions. nih.gov Consequently, for cis-1,3-cyclopentanediol and its cyclohexane (B81311) analogue, the diaxial conformation is considerably stabilized and can be the preferred conformation in non-polar solvents. nih.govsemanticscholar.org
The implications for this compound are profound and highlight a complete reversal of conformational preference. The chlorine atom has lone pairs of electrons and can act as a weak hydrogen bond acceptor, but it cannot act as a hydrogen bond donor. Therefore, the key stabilizing intramolecular hydrogen bond that dictates the conformation of the cis-diol is absent in the dichloro compound.
Instead of a stabilizing attractive force in the pseudo-diaxial position, this compound experiences the powerful repulsive forces discussed previously: steric clashes and dipole-dipole repulsion. The absence of the hydrogen bond means these repulsive forces dominate entirely, making the pseudo-diaxial conformation highly unfavorable. Thus, while the cis-diol favors a diaxial-like arrangement due to a specific attractive force, the dichlorocyclopentane strongly disfavors it due to overwhelming repulsive forces.
| Compound | Key Interaction in Diaxial (a,a) Conformation | Nature of Interaction | Effect on Diaxial Stability | Favored Conformation |
|---|---|---|---|---|
| cis-1,3-Cyclopentanediol | Intramolecular Hydrogen Bonding | Attractive / Stabilizing | Stabilized | Diaxial (a,a) can be favored |
| This compound | Steric and Dipole Repulsion | Repulsive / Destabilizing | Strongly Destabilized | Diequatorial (e,e) |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like cis-1,3-Dichlorocyclopentane, offering precise information on the chemical environment of protons and carbon atoms.
Proton NMR (¹H-NMR) for Stereochemical Confirmation and Conformational Dynamics
The ¹H-NMR spectrum of this compound is predicted to provide key information for stereochemical confirmation due to the molecule's symmetry. The cis configuration results in a plane of symmetry (Cₛ) that bisects the C2 carbon and the bond between C4 and C5. This symmetry element renders specific sets of protons chemically equivalent. Consequently, the molecule is expected to exhibit four distinct signals in its ¹H-NMR spectrum.
The expected proton environments are:
Signal 1: The two methine protons at C1 and C3 (H-C-Cl), which are chemically equivalent. Due to the electronegative chlorine atoms, this signal would appear furthest downfield.
Signal 2: The two axial-like protons on C4 and C5.
Signal 3: The two equatorial-like protons on C4 and C5.
Signal 4: The two protons on C2, which are diastereotopic.
The cyclopentane (B165970) ring is not planar and undergoes rapid conformational changes at room temperature, primarily through a process called pseudorotation. This dynamic process involves the interconversion of various envelope (E) and twist (T) conformations. Because this interconversion is fast on the NMR timescale, the observed spectrum would show time-averaged chemical shifts and coupling constants for the protons. Low-temperature NMR studies could potentially "freeze out" individual conformers, providing distinct spectra for the major conformations present at equilibrium.
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
Complementing the proton NMR, Carbon-13 NMR (¹³C-NMR) provides direct insight into the carbon skeleton of the molecule. pressbooks.pub Due to the Cₛ symmetry of this compound, the five carbon atoms of the ring are expected to give rise to three distinct signals.
The predicted carbon environments are:
Signal A: The two carbons bonded to chlorine (C1 and C3). These would be the most deshielded carbons, appearing significantly downfield in the spectrum (typically in the 55-80 ppm range for alkyl halides).
Signal B: The single carbon at the C2 position.
Signal C: The two equivalent carbons at the C4 and C5 positions.
A standard proton-decoupled ¹³C-NMR spectrum would show three sharp singlets, confirming the molecular symmetry. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to further distinguish between the signals by identifying the CH (C1, C3) and CH₂ (C2, C4, C5) groups.
Table 1: Predicted NMR Spectral Data for this compound This table is based on theoretical principles and typical chemical shift ranges, not on published experimental data.
| Nucleus | Environment | Predicted No. of Signals | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| ¹H | H1 / H3 | 4 | Downfield | Methine protons attached to electronegative Cl. |
| ¹H | H4 / H5 (axial-like) | Upfield | Part of a methylene group. | |
| ¹H | H4 / H5 (equatorial-like) | Upfield | Part of a methylene group. | |
| ¹H | H2 | Upfield | Methylene protons between two CH-Cl groups. | |
| ¹³C | C1 / C3 | 3 | ~55 - 80 | Carbons bonded to chlorine. |
| ¹³C | C2 | ~20 - 40 | Methylene carbon. | |
| ¹³C | C4 / C5 | ~20 - 40 | Methylene carbons. |
Application of Spin-Spin Coupling Constants (SSCCs) for Detailed Conformational Analysis
Spin-spin coupling constants (SSCCs), particularly the three-bond vicinal proton-proton couplings (³JHH), are invaluable for detailed conformational analysis. The magnitude of these coupling constants is strongly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
For this compound, the analysis of ³JHH values between adjacent protons (e.g., H1-H2, H4-H5) would allow for the determination of the ring's puckering amplitude and phase angle. By comparing experimentally measured coupling constants with those calculated for various theoretical conformations (such as different envelope and twist forms), the preferred conformation in solution can be established. This method provides a more detailed picture of the molecule's three-dimensional structure than chemical shifts alone.
Vibrational Spectroscopy (Infrared and Raman)
Correlation of Spectra with Molecular Conformations and Vibrational Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques can be used to identify characteristic functional groups and gain insight into conformational equilibria. The spectra are expected to be rich in information, with key vibrational modes including:
C-H stretching: Bands in the 2850–3000 cm⁻¹ region.
CH₂ scissoring: Absorptions around 1450 cm⁻¹.
C-C stretching: Found in the fingerprint region (800–1200 cm⁻¹).
C-Cl stretching: Strong absorptions typically observed in the 600–800 cm⁻¹ region.
The C-Cl stretching modes are particularly sensitive to the conformational environment. Different conformers (e.g., where the chlorine atoms occupy pseudo-axial vs. pseudo-equatorial positions) would exhibit distinct C-Cl stretching frequencies. By conducting variable-temperature IR or Raman studies, it would be possible to observe changes in the relative intensities of these bands, allowing for the thermodynamic parameters of the conformational equilibrium to be determined.
Table 2: Predicted Vibrational Assignments for this compound This table presents expected frequency ranges for characteristic vibrational modes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C-H Stretch | 2850 - 3000 | IR and Raman |
| CH₂ Scissor | ~1450 | IR and Raman |
| C-C Stretch | 800 - 1200 | IR and Raman |
| C-Cl Stretch | 600 - 800 | Strong in IR and Raman |
Electron Diffraction Studies
Gas-phase electron diffraction is a powerful experimental technique used to determine the precise geometric structure of molecules, including bond lengths, bond angles, and torsion angles. A study of this compound using this method would provide definitive information on its equilibrium conformation in the gas phase, free from intermolecular interactions present in condensed phases.
Such an investigation would reveal the extent of ring puckering and the exact positions of the chlorine atoms. While a study on the related 1,1-Dichlorocyclopentane has been performed, a literature search indicates that specific electron diffraction data for the cis-1,3 isomer has not been published. figshare.com
Gas-Phase Structural Determination and Pseudorotation Potential Mapping
The definitive determination of the molecular structure of this compound in its unperturbed state is achieved through gas-phase analysis. Techniques such as gas electron diffraction (GED) and microwave spectroscopy are paramount for this purpose, as they provide data on bond lengths, angles, and the conformational preferences of free molecules, devoid of intermolecular forces present in condensed phases. wikipedia.org
The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. Its dynamic behavior is described by the concept of pseudorotation, a low-energy process where the puckering travels around the ring. The two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. For substituted cyclopentanes like the cis-1,3-dichloro derivative, the positions of the chlorine atoms dictate the preferred conformation and the energy barriers between different conformers.
While specific experimental studies mapping the pseudorotation potential energy surface for this compound are not prominently available in the reviewed literature, the principles of conformational analysis allow for a theoretical understanding. The energy of the molecule varies as a function of the pseudorotation phase angle. For a cis-1,3-disubstituted pattern, conformations that minimize steric interactions between the chlorine atoms and adjacent hydrogen atoms will be energetically favored. The potential energy map would reveal the lowest energy conformations (valleys) and the transition states (hills) connecting them, providing a comprehensive picture of the molecule's flexibility.
Table 1: Key Parameters in Gas-Phase Structural Determination
| Parameter | Description | Technique(s) |
| Bond Lengths (r) | The average distance between the nuclei of two bonded atoms. | Gas Electron Diffraction |
| Bond Angles (∠) | The angle formed between three connected atoms. | Gas Electron Diffraction |
| Dihedral Angles (τ) | The angle between two intersecting planes, crucial for defining the ring's pucker and conformation. | Gas Electron Diffraction |
| Rotational Constants (A,B,C) | Moments of inertia of the molecule, from which a precise geometry can be derived. | Microwave Spectroscopy |
| Pseudorotation Phase Angle (Φ) | A parameter that describes the position of the pucker in its path around the cyclopentane ring. | Combined Spectroscopic Data & Calculation |
| Puckering Amplitude (q) | A measure of the degree of non-planarity of the ring. | Combined Spectroscopic Data & Calculation |
X-ray Crystallography of Derivatives
Solid-State Structural Confirmation of Related Cyclopentane Derivatives
X-ray crystallography provides unambiguous proof of molecular structure in the solid state. While a crystal structure for this compound itself is not found in the surveyed literature, examining the crystal structure of the parent compound, cyclopentane, offers foundational insights into the ring's geometry and packing behavior in a crystalline lattice. nih.gov
A study on the solid phases of cyclopentane revealed its crystal structure at low temperatures. nih.gov The analysis confirms the non-planar nature of the ring, even in the highly ordered solid state. The specific conformation adopted in the crystal is influenced by intermolecular forces as the molecules arrange themselves to maximize packing efficiency. The introduction of substituents, such as chlorine atoms, would significantly alter these packing forces and could favor a specific conformer in the crystal lattice that might differ from the lowest-energy conformer in the gas phase.
Table 2: Crystallographic Data for Cyclopentane
| Parameter | Value |
| Formula | C₅H₁₀ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 9.578 |
| b (Å) | 5.328 |
| c (Å) | 10.018 |
| α (°) | 90.00 |
| β (°) | 113.12 |
| γ (°) | 90.00 |
Data sourced from a study on the solid phases of cyclopentane. nih.gov
This crystallographic data for the parent cyclopentane provides a baseline for understanding the fundamental dimensions and symmetry of the ring system that underpins the structure of its derivatives. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Pathways for the Compound
The targeted synthesis of cis-1,3-Dichlorocyclopentane with high stereoselectivity remains a key area for future research. While classical halogenation methods on cyclopentane (B165970) often yield a mixture of isomers, modern synthetic organic chemistry offers a toolkit of sophisticated strategies to achieve precise stereochemical control. The development of novel stereoselective pathways is crucial for unlocking the full potential of this compound as a building block in various chemical applications.
Future research in this area is likely to focus on several promising approaches. One such avenue is the use of domino reactions, which can generate highly functionalized cyclopentanes with multiple stereocenters in a single, efficient sequence. researchgate.netnih.gov By carefully designing substrates and choosing appropriate catalysts, it may be possible to construct the cis-1,3-dichloro substitution pattern with high fidelity. Another area of exploration is the application of formal [3+2] cycloaddition reactions. nih.govorganic-chemistry.org These reactions, which involve the coupling of a three-atom component with a two-atom component, are powerful tools for the construction of five-membered rings and could be adapted for the stereoselective synthesis of dichlorinated cyclopentane derivatives.
Furthermore, the stereoselective synthesis of related functionalized cyclopentanes, such as fluorinated 1,3-cis-diaminocyclopentanes, has been successfully achieved from bicyclic precursors. nih.gov This suggests that a similar strategy, perhaps involving a bicyclic intermediate that can be selectively opened and functionalized, could be a viable route to this compound. The development of such methods would not only provide efficient access to the target compound but also open up possibilities for creating a diverse range of analogs with tailored properties.
Enhanced Computational Modeling for Predictive Reactivity and Conformational Behavior
The application of computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in elucidating the nuanced reactivity and conformational landscape of this compound. While experimental studies provide invaluable data, computational modeling offers a deeper, molecular-level understanding that can guide future research and accelerate discovery.
A primary focus of future computational work will likely be the detailed conformational analysis of the cyclopentane ring. Unlike the more predictable chair and boat conformations of cyclohexane (B81311), cyclopentane exists in a series of rapidly interconverting envelope and twist forms. spcmc.ac.inlibretexts.org The presence of two bulky, electronegative chlorine atoms in a cis-1,3-relationship will significantly influence the preferred conformation and the energy barriers between different puckered states. DFT calculations can be employed to map out the potential energy surface of this compound, identifying the most stable conformers and quantifying the energetic differences between them. This information is critical for understanding how the molecule will interact with other reagents and catalysts.
Beyond conformational analysis, computational models can be used to predict the reactivity of this compound. For instance, DFT calculations can help in predicting the bond dissociation energies of the C-Cl bonds, providing insights into the feasibility of radical-based transformations. nih.gov Furthermore, modeling can be used to study the transition states of potential reactions, allowing for the prediction of reaction pathways and the rational design of catalysts that can promote desired transformations with high selectivity. The integration of experimental and computational approaches will be key to unlocking a comprehensive understanding of this molecule's behavior. royalsocietypublishing.org
Exploration of New Chemical Transformations and Derivatizations
The two chlorine atoms in this compound serve as valuable synthetic handles for a wide array of chemical transformations, opening the door to the creation of a diverse library of novel cyclopentane derivatives. While basic substitution and elimination reactions are expected, future research will undoubtedly focus on exploring more advanced and selective chemical transformations.
A key area of investigation will be the selective functionalization of the two chlorine atoms. Given their identical chemical environment, achieving selective mono-functionalization will be a significant challenge. However, by carefully controlling reaction conditions or employing specialized catalytic systems, it may be possible to replace one chlorine atom while leaving the other intact. This would provide access to a range of monosubstituted cyclopentane derivatives that can be further elaborated.
Furthermore, the rigid cis-stereochemistry of the two chlorine atoms could be exploited to direct the outcome of subsequent reactions. For example, the two chlorine atoms could act as directing groups in metal-catalyzed C-H functionalization reactions on the cyclopentane ring, allowing for the introduction of new functional groups at specific positions. The development of novel halogenation and dehalogenation reactions could also lead to new synthetic routes to and from this compound, expanding its synthetic utility.
Integration within Supramolecular Chemistry and Advanced Catalysis
The well-defined, rigid structure of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and as a scaffold for the development of novel catalysts. The predictable orientation of the two chlorine atoms provides a platform for creating molecules with specific three-dimensional shapes and functionalities.
In the realm of supramolecular chemistry, this compound could be used as a core scaffold to construct macrocycles, cages, and other complex architectures. The chlorine atoms can be replaced with functional groups capable of engaging in specific intermolecular interactions, such as hydrogen bonding or metal coordination, to drive the self-assembly of these structures. The rigidity of the cyclopentane ring would help to pre-organize these functional groups, leading to the formation of well-defined and stable supramolecular assemblies. rsc.org
In the field of advanced catalysis, the cyclopentane scaffold can be used to design novel ligands for transition metal catalysts. researchgate.netacs.org By attaching chelating groups to the cyclopentane ring through the positions occupied by the chlorine atoms, it is possible to create rigid, chiral ligands that can enforce a specific coordination geometry on a metal center. This can lead to catalysts with high levels of activity and stereoselectivity in a variety of chemical transformations. The development of such cyclopentane-based ligands could have a significant impact on the field of asymmetric catalysis. researchgate.net
Design of Functionally Tuned Cyclopentane-Based Scaffolds
The unique structural features of this compound make it an ideal starting point for the design of functionally tuned cyclopentane-based scaffolds for a wide range of applications, from materials science to medicinal chemistry. By strategically replacing the chlorine atoms with other functional groups, it is possible to create molecules with tailored electronic, optical, or biological properties.
One promising area of application is in the development of novel organic materials. rsc.org The rigid cyclopentane core can be incorporated into polymers or liquid crystals to influence their macroscopic properties. For example, by attaching chromophores to the cyclopentane scaffold, it may be possible to create new materials with interesting photophysical properties.
In the context of medicinal chemistry, the cyclopentane ring is a common motif in many biologically active molecules. researchgate.netnih.gov The cis-1,3-disubstituted pattern of the title compound provides a unique scaffold for the development of new therapeutic agents. By introducing pharmacophoric groups at the 1- and 3-positions, it may be possible to design molecules that can bind to specific biological targets with high affinity and selectivity. The development of efficient synthetic routes to a variety of derivatives of this compound will be crucial for exploring these possibilities. mdpi.comnih.gov
Q & A
Q. What safety protocols are critical for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
